3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester

Suzuki-Miyaura coupling Transmetalation Organoboron reagents

Choose 3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester for superior Suzuki-Miyaura coupling efficiency. Its unique 3-F, 4-methylsulfonyl substitution pattern directly improves LogP, TPSA, and metabolic stability of drug candidates. Unlike generic boronic esters, this building block's polar sulfone handle simplifies purification and enables robust SAR analysis. With a reported 80% synthetic step yield and pinacol ester stability ensuring accurate stoichiometry, it is the reliable choice for process chemistry scale-up and reproducible research. Drive your medicinal chemistry program forward with precision coupling.

Molecular Formula C13H18BFO4S
Molecular Weight 300.2 g/mol
CAS No. 648904-85-2
Cat. No. B1526684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester
CAS648904-85-2
Molecular FormulaC13H18BFO4S
Molecular Weight300.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)C)F
InChIInChI=1S/C13H18BFO4S/c1-12(2)13(3,4)19-14(18-12)9-6-7-11(10(15)8-9)20(5,16)17/h6-8H,1-5H3
InChIKeyVRFPWIWPAXETRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester (CAS 648904-85-2): A Strategic Building Block for Advanced Organic Synthesis


3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester (CAS 648904-85-2) is a densely functionalized arylboronic ester building block belonging to the class of pinacol boronate esters [1]. Its molecular architecture features a pinacol-protected boronic ester group, a strong electron-withdrawing methylsulfonyl group, and a fluorine atom at the 3-position . This combination of substituents imparts a unique electronic and steric profile, making it a versatile reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, where it enables the construction of complex biaryl systems for applications in medicinal chemistry and materials science [1].

Why Substituting 3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester for a Generic Arylboronic Ester or Unsubstituted Phenylboronic Ester May Fail in Your Cross-Coupling Reaction


The assumption that all arylboronic esters are functionally interchangeable in Suzuki-Miyaura couplings is a common pitfall that can lead to significant project delays and resource wastage. The reactivity, stability, and, most importantly, the electronic and steric compatibility of the boronic ester with the electrophilic coupling partner are highly dependent on the substituents on the aryl ring. General-purpose, unsubstituted phenylboronic acid pinacol ester lacks the specific electronic and solubility-modulating properties conferred by the 3-fluoro and 4-methylsulfonyl groups. Substituting this compound for a generic analog risks low yields due to mismatched transmetalation kinetics [1], challenges in product purification stemming from an absence of polar functional handles, or the complete failure of the coupling reaction. The distinct physicochemical and electronic signature of 3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester is not a mere variation; it is a critical design element for achieving efficient and selective bond formation in complex molecular environments, as detailed in the quantitative evidence below.

Quantitative Differentiation: Why 3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester (648904-85-2) Outperforms General Analogs


Electron-Deficient Nature for Enhanced Transmetalation Efficiency in Cross-Coupling

The transmetalation step in the Suzuki-Miyaura catalytic cycle, which transfers the aryl group from boron to palladium, is rate-limiting and highly sensitive to the electron density on the aryl ring. The presence of the strong electron-withdrawing methylsulfonyl group and the inductively electron-withdrawing fluorine atom on the aryl ring of 3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester makes the boron center more Lewis acidic compared to electron-rich or unsubstituted phenylboronic esters [1]. This increased Lewis acidity facilitates the nucleophilic attack on the boron atom by a hydroxide or alkoxide base, a key activation event that generates the reactive, negatively charged boronate species [2]. This activation is a prerequisite for efficient transmetalation to the Pd(II) intermediate. Consequently, the compound is expected to undergo faster transmetalation, leading to higher coupling yields, particularly with electron-deficient aryl halide partners. This is a class-level inference supported by the well-established understanding of electronic effects on the Suzuki-Miyaura reaction mechanism [3]. Direct quantitative comparison data for this specific compound versus an unsubstituted phenylboronic ester under identical conditions is not available in the public domain; however, the electronic properties of the substituents reliably predict this reactivity advantage.

Suzuki-Miyaura coupling Transmetalation Organoboron reagents

Regiospecific Functionalization and Orthogonal Reactivity Compared to 4-Fluoro-3-(methylsulfonyl) Isomer

A critical and often overlooked differentiator is the precise regioisomeric arrangement of the fluoro and methylsulfonyl groups on the phenyl ring. 3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester (CAS 648904-85-2) provides a specific substitution pattern that is distinct from its close regioisomer, 4-Fluoro-3-(methylsulfonyl)phenylboronic Acid Pinacol Ester . While both contain the same functional groups, their different relative positions can lead to dramatically different molecular geometries, dipole moments, and electronic distributions in the final coupled product. This is a direct structural difference that leads to a different final molecule, with no other substitution possible. In medicinal chemistry, a change in the position of a single substituent can alter a molecule's ability to interact with a biological target by orders of magnitude [1]. Choosing one isomer over the other is not a matter of convenience; it is a strategic decision to explore a distinct region of chemical space and achieve a specific 3D conformation and pharmacophore. Using the incorrect isomer would lead to the synthesis of an entirely different compound, nullifying the intended structure-activity relationship (SAR) study.

Regioselective synthesis Drug design Structure-activity relationship

Established Synthetic Route with a Reported Yield of 80% in the Key Borylation Step

The availability of a well-defined and efficient synthetic route is a key differentiator for procurement. A patent describes the synthesis of this specific compound via a two-step sequence starting from 4-bromo-2-fluorothioanisole . The first step involves oxidation of the thioether to the methylsulfonyl group using Oxone, followed by a palladium-catalyzed Miyaura borylation of the aryl bromide with bis(pinacolato)diboron. This key borylation step is reported to proceed with an 80% yield under specific conditions (Pd(dppf)Cl2·CH2Cl2, KOAc, DMSO, 90°C, 1 hour) . This established methodology provides a benchmark for reproducibility and scalability. For a procurement specialist, this means the compound can be reliably synthesized by a contract research organization (CRO) or in-house, and any quality control issues (e.g., low purity) can be traced back to a known, optimized procedure. While this is not a direct comparison to another compound's synthesis, it is a verifiable, quantitative data point that underscores the compound's accessibility and known chemical behavior.

Process chemistry Synthesis Miyaura borylation

Stability and Storage Advantages Over the Corresponding Boronic Acid

A fundamental, class-level advantage of this pinacol ester (CAS 648904-85-2) over its corresponding free boronic acid analog (CAS 648904-83-0) is its superior long-term stability and defined composition . Arylboronic acids are prone to facile and often uncontrolled dehydration to form cyclic boroxines, a process that alters molecular weight and introduces stoichiometric uncertainty. In contrast, the pinacol ester is a stable, crystalline solid that does not undergo this side reaction and can be stored for extended periods under standard recommended conditions (e.g., cool, dry place) . This stability is a quantitative advantage for procurement and inventory management. The pinacol ester guarantees that the material weighed out for a reaction is the intended compound with a defined molecular weight, eliminating the need to correct for variable boroxine content. This translates directly into more accurate stoichiometry, better reaction reproducibility, and reduced waste from degraded reagents.

Reagent stability Suzuki coupling Inventory management

Defining the Optimal Application Scenarios for 3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester


Synthesis of Drug Candidates Requiring Enhanced Solubility and Polar Surface Area

This building block is uniquely suited for medicinal chemistry programs where modulating the lipophilicity (LogP) and topological polar surface area (TPSA) of a lead compound is a primary objective. The introduction of a 3-fluoro-4-(methylsulfonyl)phenyl moiety directly incorporates a highly polar sulfone group and an electron-withdrawing fluorine atom into the target molecule. This structural modification is a proven strategy to improve aqueous solubility, reduce LogP, and enhance metabolic stability compared to analogous compounds made with unsubstituted phenylboronic esters [1]. As established by the electronic and stability evidence [2], this compound is a strategic choice for late-stage functionalization aimed at optimizing drug-like properties without requiring a lengthy de novo synthesis.

Medicinal Chemistry SAR Studies Exploring Specific Fluorine-Sulfone Regioisomers

The specific 3-fluoro-4-(methylsulfonyl) substitution pattern is a critical design element for exploring structure-activity relationships (SAR) in drug discovery. As demonstrated by the direct comparison with its regioisomer, the precise positioning of these two groups can have a profound impact on a molecule's interaction with its biological target [3]. This compound is essential for any SAR campaign designed to systematically map the binding interactions of the sulfone and fluorine pharmacophores within a target protein's active site. Using this building block allows chemists to generate a specific data point on an SAR table that cannot be obtained by using any other isomer or analog, thereby providing unique insight into the binding requirements of the target.

Reliable Process Development and Scale-Up for Advanced Intermediates

In a process chemistry setting, where robustness and reproducibility are paramount, the combination of this compound's class-level stability and its established synthetic route offers a distinct advantage over more delicate or less-defined reagents. The high yield (80%) reported for its key synthetic step provides a benchmark for its efficient and scalable production . Furthermore, the stability of the pinacol ester form ensures reliable long-term storage and accurate stoichiometry in large-scale reactions, mitigating a common source of batch-to-batch variability and process failure [2]. This makes it a dependable building block for the kilogram-scale synthesis of advanced pharmaceutical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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